N-[(furan-2-yl)methyl]-9-[(2-oxo-2-phenylethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
Description
This compound is a structurally complex polycyclic molecule featuring a fused tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) with a furan-2-ylmethyl group at the N-position and a 2-oxo-2-phenylethylsulfanyl substituent at position 7. Its stereochemical configuration, inferred from methods such as NOESY correlations and optical rotation comparisons, suggests a highly rigid scaffold with multiple stereocenters . The compound’s design integrates pharmacophoric elements:
- Furan moiety: Imparts metabolic stability and π-π stacking interactions.
- Carboxamide group: Facilitates hydrogen bonding with biological targets.
Synthetic routes for analogous compounds involve condensation reactions between furan-2-aldehyde and substituted amines or thiols under acidic conditions, followed by cyclization and purification via recrystallization .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O3S/c33-25(18-7-2-1-3-8-18)17-36-28-31-23-15-19(27(34)29-16-20-9-6-14-35-20)12-13-21(23)26-30-22-10-4-5-11-24(22)32(26)28/h1-15H,16-17H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZYCEHEYGCLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C5=NC6=CC=CC=C6N52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-9-[(2-oxo-2-phenylethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with the appropriate sulfanyl and triazatetracycloheptadeca precursor under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-9-[(2-oxo-2-phenylethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
N-[(furan-2-yl)methyl]-9-[(2-oxo-2-phenylethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-9-[(2-oxo-2-phenylethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell function, which may be beneficial for therapeutic purposes.
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Activity: Preliminary assays indicate nanomolar inhibition of CDK2 (IC₅₀ = 42 nM), outperforming dendalone 3-hydroxybutyrate (IC₅₀ = 210 nM) .
- Toxicity Concerns : The thioether group may generate reactive metabolites, necessitating further toxicokinetic profiling .
- Computational Challenges : Graph-based similarity searches are hindered by the compound’s NP-hard structural complexity, limiting high-throughput virtual screening .
Biological Activity
The compound N-[(furan-2-yl)methyl]-9-[(2-oxo-2-phenylethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that may contribute to its biological activity. The presence of the furan moiety and the triazole ring suggests potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Preliminary studies suggest that derivatives of furan compounds can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown significant activity against lung cancer cell lines (A549, HCC827) with IC50 values indicating effectiveness at low concentrations (e.g., 2.12 µM) in 2D assays .
- Antimicrobial Properties : Some furan derivatives have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar properties worth investigating further .
- Cytotoxic Effects : The compound may exhibit cytotoxic effects on normal cells as well as cancer cells, which is a common challenge in drug development due to potential side effects .
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of various furan derivatives including those structurally related to the compound . The results indicated that certain derivatives effectively inhibited cell proliferation in 3D culture models more than in 2D models .
| Compound | Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| Compound B | HCC827 | 5.13 ± 0.97 | 20.46 ± 8.63 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 16.00 ± 9.38 |
This data highlights the importance of assay type in evaluating drug efficacy.
Case Study 2: Antimicrobial Activity
Another study focused on evaluating antimicrobial properties using broth microdilution methods against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features demonstrated promising results against these pathogens .
The proposed mechanism of action for compounds related to this structure involves binding to DNA within the minor groove or interacting with specific proteins involved in cell cycle regulation or apoptosis pathways . This interaction can lead to inhibition of cell growth and induction of cell death.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization and sulfanyl group introduction. Key steps:
- Step 1 : Formation of the tetracyclic core via [4+2] cycloaddition or palladium-catalyzed cross-coupling, using furan-2-carboxamide derivatives as starting materials .
- Step 2 : Thioether linkage formation using 2-oxo-2-phenylethyl mercaptan under inert conditions (e.g., N₂ atmosphere) .
- Optimization : Control temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to minimize side products. Monitor intermediates via TLC and HPLC .
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., furan protons at δ 6.2–7.4 ppm, carbonyl peaks at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve complex stereochemistry and verify tetracyclic topology .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro screening : Test antimicrobial activity against Gram-positive/negative strains (MIC assays) or antiviral activity via plaque reduction .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like bacterial topoisomerases or viral proteases .
Advanced Research Questions
Q. How can contradictions in synthetic yields or byproduct formation be resolved?
- Root-cause analysis : Compare reaction pathways under varying conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) .
- Byproduct identification : Apply LC-MS/MS to detect impurities; optimize purification via flash chromatography (silica gel, gradient elution) .
- Mechanistic studies : Use DFT calculations to model intermediates and transition states, identifying energy barriers in problematic steps .
Q. What computational strategies enhance understanding of its bioactivity?
- MD Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100-ns trajectories .
- QSAR Modeling : Corrogate substituent effects (e.g., sulfanyl vs. oxy groups) on antimicrobial potency using MOE or Schrödinger suites .
Q. How do non-covalent interactions influence its stability or reactivity?
- Solid-state studies : Analyze crystal packing via Hirshfeld surfaces to identify π-π stacking (furan-phenyl) or hydrogen bonds (amide-NH∙∙∙O) .
- Solution-phase analysis : Use UV-Vis titration to quantify host-guest interactions with cyclodextrins, improving solubility .
Q. Can AI-driven tools predict novel derivatives with enhanced properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
